
Nitric acid;1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;1,10-phenanthroline is a compound that combines the properties of nitric acid and 1,10-phenanthroline. Nitric acid is a highly corrosive and toxic strong acid, while 1,10-phenanthroline is a heterocyclic organic compound used as a ligand in coordination chemistry. The combination of these two compounds results in a versatile chemical that finds applications in various fields, including analytical chemistry, coordination chemistry, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction conditions typically require heating and careful control of the reaction environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 1,10-phenanthroline often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The combination with nitric acid is typically achieved through controlled addition and mixing processes to avoid any hazardous reactions .
Types of Reactions:
Oxidation: 1,10-Phenanthroline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of 1,10-phenanthroline are less common but can occur under specific conditions.
Substitution: 1,10-Phenanthroline can participate in substitution reactions, particularly in coordination complexes where it acts as a ligand.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products:
Oxidation Products: 1,10-Phenanthroline-5,6-quinone.
Coordination Complexes: Various metal-phenanthroline complexes, such as [Fe(phen)3]2+.
Applications De Recherche Scientifique
Chemistry: 1,10-Phenanthroline is widely used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are used in various analytical techniques, including spectrophotometry and chromatography .
Biology: In biological research, 1,10-phenanthroline is used to study metal ion interactions in biological systems. It is also employed in the development of metal-based drugs and as a probe for detecting metal ions in biological samples .
Medicine: 1,10-Phenanthroline derivatives have shown potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The compound’s ability to chelate metal ions is exploited in the design of drugs that target specific metal-dependent enzymes .
Industry: In industrial applications, 1,10-phenanthroline is used in the extraction and separation of lanthanides and actinides. It is also employed in the production of high-purity metals and in catalysis .
Mécanisme D'action
1,10-Phenanthroline exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, such as metallopeptidases. This chelation disrupts the enzyme’s catalytic activity, leading to the formation of inactive apoenzymes . Additionally, 1,10-phenanthroline can induce autophagy in macrophages, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Similar to 1,10-phenanthroline in its coordination properties but with a different nitrogen donor arrangement.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: 1,10-Phenanthroline is unique due to its preorganized nitrogen donors, which make it an excellent chelating agent. Its versatility in forming stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
66338-34-9 |
|---|---|
Formule moléculaire |
C12H10N4O6 |
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
nitric acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2HNO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3)4/h1-8H;2*(H,2,3,4) |
Clé InChI |
PFESREDHBKGGPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)
![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
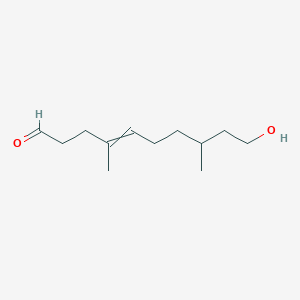
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
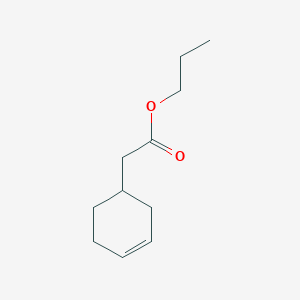
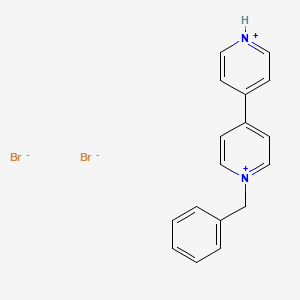

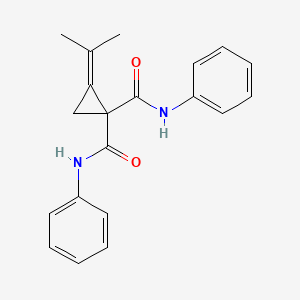
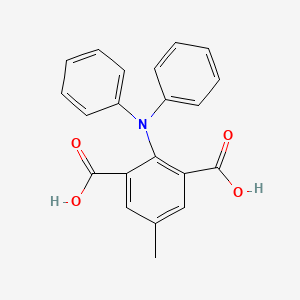
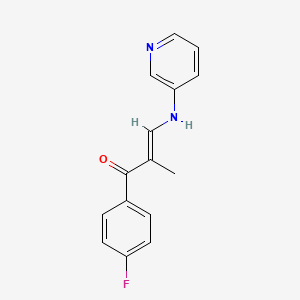


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
